molecular formula C25H25ClN4O5S B11360342 N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}pyrimidine-4-carboxamide

N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}pyrimidine-4-carboxamide

Cat. No.: B11360342
M. Wt: 529.0 g/mol
InChI Key: WBOGNURKRBVIPQ-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidine core, followed by the introduction of the ethanesulfonyl group, and finally the attachment of the furan and chloromethylphenyl groups. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings may be susceptible to oxidation under certain conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings may yield furanones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)-5-AMINOPYRIMIDINE-4-CARBOXAMIDE: Similar structure but lacks the furan groups.

    N-(3-CHLORO-4-METHYLPHENYL)-2-(METHANESULFONYL)-5-{[(FURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE: Similar but with a methanesulfonyl group instead of ethanesulfonyl.

Uniqueness

The unique combination of functional groups in N-(3-CHLORO-4-METHYLPHENYL)-2-(ETHANESULFONYL)-5-{[(FURAN-2-YL)METHYL][(5-METHYLFURAN-2-YL)METHYL]AMINO}PYRIMIDINE-4-CARBOXAMIDE may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H25ClN4O5S

Molecular Weight

529.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-ethylsulfonyl-5-[furan-2-ylmethyl-[(5-methylfuran-2-yl)methyl]amino]pyrimidine-4-carboxamide

InChI

InChI=1S/C25H25ClN4O5S/c1-4-36(32,33)25-27-13-22(23(29-25)24(31)28-18-9-7-16(2)21(26)12-18)30(14-19-6-5-11-34-19)15-20-10-8-17(3)35-20/h5-13H,4,14-15H2,1-3H3,(H,28,31)

InChI Key

WBOGNURKRBVIPQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)Cl)N(CC3=CC=CO3)CC4=CC=C(O4)C

Origin of Product

United States

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